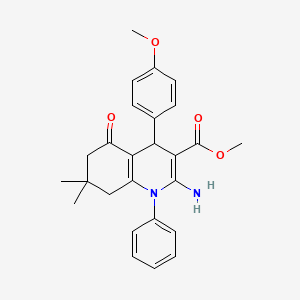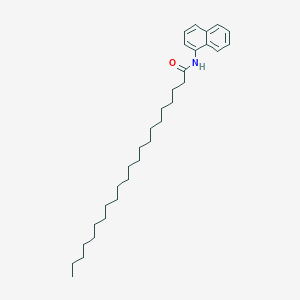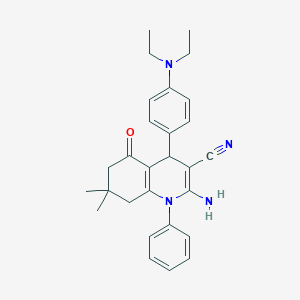![molecular formula C24H20ClF3N4O B11533032 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533032.png)
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and various functional groups such as amino, chloro, and trifluoromethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of a multi-step reaction sequence starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: This step typically involves the cyclization of an appropriate precursor to form the quinoline ring system.
Introduction of Functional Groups: The amino, chloro, and trifluoromethyl groups are introduced through various substitution reactions. For example, the trifluoromethyl group can be introduced using a trifluoromethylating reagent under specific reaction conditions.
Formation of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and temperature control to achieve the desired product efficiently.
Chemical Reactions Analysis
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it of interest in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, the compound may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, have been widely studied for their biological activities. The presence of additional functional groups in this compound imparts unique properties that differentiate it from other quinoline derivatives.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, are known for their biological activities. The combination of the pyridine ring with the quinoline core and other functional groups in this compound makes it a unique compound with distinct properties.
Properties
Molecular Formula |
C24H20ClF3N4O |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H20ClF3N4O/c1-23(2)9-18-21(19(33)10-23)20(13-4-3-7-31-12-13)15(11-29)22(30)32(18)17-8-14(24(26,27)28)5-6-16(17)25/h3-8,12,20H,9-10,30H2,1-2H3 |
InChI Key |
CEEDSIZNGQWVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532956.png)
![4-bromo-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11532960.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532964.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11532972.png)
![(3Z)-4-bromo-5-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532978.png)

![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532988.png)
![(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11533005.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
